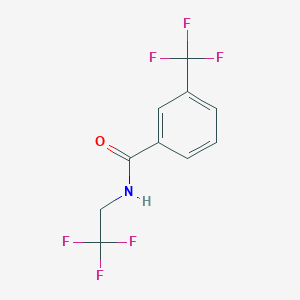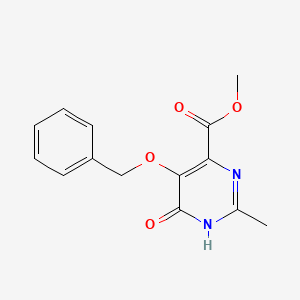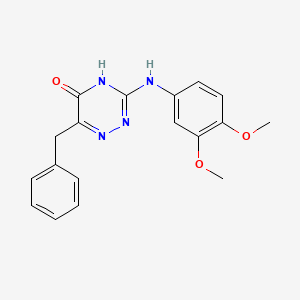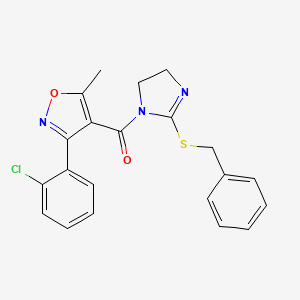
N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. Also known as TFB, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
科学的研究の応用
TFB has been used in various scientific research applications due to its ability to selectively inhibit certain enzymes and proteins. For example, TFB has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of various cellular processes such as cell growth and differentiation. TFB has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of proteins in cells. Furthermore, TFB has been used in the study of various diseases such as cancer and Alzheimer's disease.
作用機序
The mechanism of action of TFB involves its ability to bind to specific sites on enzymes and proteins, thereby inhibiting their activity. TFB has been shown to bind to the ATP-binding site on protein kinase CK2, preventing the enzyme from phosphorylating its substrates. Similarly, TFB has been shown to bind to the active site of the proteasome, inhibiting its ability to degrade proteins.
Biochemical and Physiological Effects
TFB has been shown to have various biochemical and physiological effects. For example, TFB has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of protein kinase CK2. TFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, TFB has been shown to have neuroprotective effects in models of Alzheimer's disease, possibly by inhibiting the activity of the proteasome.
実験室実験の利点と制限
One advantage of using TFB in lab experiments is its selectivity for certain enzymes and proteins. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. Additionally, TFB is relatively easy to synthesize and has good stability under various conditions. However, one limitation of using TFB is its potential toxicity, which may limit its use in certain experiments. Furthermore, the effects of TFB may vary depending on the specific cell type or organism being studied.
将来の方向性
There are several future directions for the study of TFB. One area of research is the development of more potent and selective inhibitors of protein kinase CK2 and the proteasome. Another area of research is the investigation of the effects of TFB in different disease models, such as Parkinson's disease and Huntington's disease. Furthermore, the use of TFB as a tool for studying the role of specific enzymes and proteins in various cellular processes is an area of ongoing research.
合成法
The synthesis of TFB involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TFB as a white solid in good yield. This synthetic method has been widely used in the preparation of TFB for research purposes.
特性
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c11-9(12,13)5-17-8(18)6-2-1-3-7(4-6)10(14,15)16/h1-4H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKLFORNZDXRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2620693.png)
![2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2620694.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)



![1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2620703.png)
![4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2620706.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2620709.png)
![Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2620710.png)